molecular formula C9H14O2 B1524150 1-Cyclopropylhexane-1,3-dione CAS No. 1047641-18-8

1-Cyclopropylhexane-1,3-dione

Cat. No.: B1524150
CAS No.: 1047641-18-8
M. Wt: 154.21 g/mol
InChI Key: FNELINRQDLONAL-UHFFFAOYSA-N
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Description

1-Cyclopropylhexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Cyclopropylhexane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. The inhibition of HPPD by this compound leads to the accumulation of tyrosine and its derivatives, which can have various downstream effects on cellular metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HPPD by this compound can lead to changes in the levels of signaling molecules derived from tyrosine, thereby impacting cell signaling pathways. Additionally, the accumulation of tyrosine derivatives can alter gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of upstream metabolites. The binding interaction is primarily driven by the cyclopropyl group, which fits into the enzyme’s active site, blocking its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause sustained inhibition of HPPD, leading to prolonged alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits HPPD without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in amino acid metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine catabolism. By inhibiting HPPD, the compound disrupts the normal breakdown of tyrosine, leading to the accumulation of intermediates such as p-hydroxyphenylpyruvate. This disruption can affect metabolic fluxes and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active site of HPPD. The distribution of this compound can influence its efficacy and potency in inhibiting the enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HPPD. The localization of this compound is crucial for its activity and function .

Properties

IUPAC Name

1-cyclopropylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELINRQDLONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.